molecular formula C19H26N2O3 B2992182 N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954079-34-6

N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2992182
CAS No.: 954079-34-6
M. Wt: 330.428
InChI Key: PDFCOEKWIOYIKE-UHFFFAOYSA-N
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Description

N-((1-Cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex benzodioxole carboxamide derivative featuring a cyclopentyl-substituted piperidine moiety.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-19(15-5-6-17-18(11-15)24-13-23-17)20-12-14-7-9-21(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFCOEKWIOYIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 1-cyclopentylpiperidine, is synthesized through the cyclization of appropriate precursors under acidic conditions.

    Coupling Reaction: The piperidine derivative is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the piperidine moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with substituted functional groups on the benzodioxole or piperidine ring.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide with structurally related benzodioxole carboxamides, highlighting key differences in substituents, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives

Compound Name Substituent(s) Biological Activity Key Data/Findings References
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl Umami flavor enhancer 1000× more potent than MSG; rapid oxidative metabolism in rat/human liver microsomes
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-Trifluoromethylphenyl Antidiabetic agent Significant hypoglycemic effect in STZ-induced diabetic mice (in vivo)
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl Not explicitly stated (synthesized for study) Melting point: 175–177°C; characterized via NMR, IR, HRMS
N-(4-Methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide (MDC) 4-Methoxybenzyl; 6-nitro Cardiovascular preventive agent Monoclinic structure (SC-XRD); energy gap: 3.54 eV (DFT)
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) 6-Bromo; naphthalen-1-yl STING agonist Targets innate immune pathways; structural analog with bromine for enhanced binding
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride Piperidin-4-yl (unsubstituted) Pharmaceutical intermediate Commercial availability; no explicit activity data

Key Comparative Insights:

Substituent Effects on Activity: Alkyl vs. Aryl Groups: The heptan-4-yl group in S807 enhances umami receptor agonism, while trifluoromethylphenyl (IIc) and naphthyl (BNBC) substituents confer antidiabetic and immunomodulatory activities, respectively . The cyclopentylpiperidinylmethyl group in the target compound may balance lipophilicity and metabolic stability compared to bulkier alkyl/aryl groups. Electron-Withdrawing Groups: Nitro (MDC) and bromo (BNBC) substituents alter electronic properties, influencing binding affinity and stability. MDC’s lower energy gap (3.54 eV) suggests higher reactivity compared to ADC (3.96 eV) .

Metabolic Pathways :

  • S807 undergoes rapid oxidative metabolism in liver microsomes, a trait shared with its analog S9229 . The cyclopentylpiperidine moiety in the target compound may slow metabolism due to steric hindrance, though this requires experimental validation.

Physicochemical Properties: Melting Points: HSD-2 and HSD-4 exhibit melting points >150°C, indicative of crystalline stability, whereas MDC/ADC are optimized for solubility via nitro/acetyl groups .

Therapeutic Applications :

  • Umami enhancers (S807), antidiabetic agents (IIc), and STING agonists (BNBC) demonstrate the scaffold’s versatility. The target compound’s pharmacological profile remains unexplored but could be tailored via substituent modification.

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by a benzo[d][1,3]dioxole moiety linked to a cyclopentylpiperidine group. The molecular formula is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₃
Molecular Weight302.37 g/mol
LogP3.345
Melting PointNot available

Research indicates that this compound acts primarily as an inhibitor of human class I histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression through the modification of histones, and their inhibition can lead to altered cellular functions and potential therapeutic effects in various diseases, including cancer.

Inhibition of HDACs

The compound has shown promising results as a selective HDAC inhibitor. In vitro studies demonstrated that it effectively reduces the activity of HDACs, leading to increased acetylation of histones and altered gene expression profiles associated with cancer cell growth inhibition .

Anticancer Activity

In preclinical studies, this compound exhibited significant anticancer properties. For instance, it was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegenerative diseases by modulating inflammatory responses and promoting neuronal resilience .

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent.

Study 2: Neuroprotection in Alzheimer's Models

In a recent investigation focused on Alzheimer's disease models, the compound demonstrated a capacity to mitigate cognitive decline and promote synaptic plasticity. These findings suggest its utility in developing treatments for neurodegenerative disorders .

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